molecular formula C8H7FO4S B3418456 Methyl 4-(fluorosulfonyl)benzoate CAS No. 124397-38-2

Methyl 4-(fluorosulfonyl)benzoate

Cat. No.: B3418456
CAS No.: 124397-38-2
M. Wt: 218.20 g/mol
InChI Key: ZHXUKAUTLJXSJX-UHFFFAOYSA-N
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Description

Methyl 4-(fluorosulfonyl)benzoate is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct fluorosulfonylation of methyl 4-hydroxybenzoate using fluorosulfonyl radicals . This reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of methyl 4-(fluorosulfonyl)benzoate may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of palladium-catalyzed formylation of phenol-derived aryl fluorosulfonates is one such method .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse functionalized products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

Methyl 4-(fluorosulfonyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(fluorosulfonyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The fluorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and biological applications .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(fluorosulfonyl)benzoate is unique due to the presence of the fluorosulfonyl group, which imparts specific reactivity and makes it a versatile intermediate in various chemical processes. Its ability to participate in diverse reactions and its applications in multiple fields highlight its significance in scientific research.

Properties

IUPAC Name

methyl 4-fluorosulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXUKAUTLJXSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300025
Record name Methyl 4-(fluorosulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124397-38-2
Record name Methyl 4-(fluorosulfonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124397-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(fluorosulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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